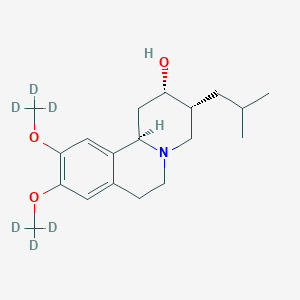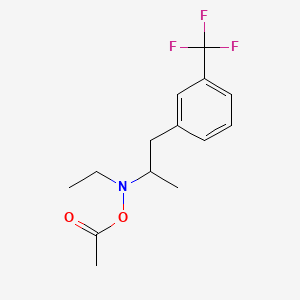
Benzeneethanamine, N-(acetyloxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencenoetanamina, N-(acetiloxi)-N-etil-alfa-metil-3-(trifluorometil)- es un compuesto orgánico complejo caracterizado por su estructura química única. Este compuesto destaca por su grupo trifluorometil, que le confiere propiedades químicas distintivas, lo que lo hace valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bencenoetanamina, N-(acetiloxi)-N-etil-alfa-metil-3-(trifluorometil)- típicamente implica varios pasos, incluida la introducción del grupo trifluorometil y el grupo acetiloxi. Un método común involucra la reacción de un derivado adecuado de bencenoetanamina con agentes trifluorometilantes en condiciones controladas. El grupo acetiloxi se puede introducir a través de reacciones de acetilación utilizando anhídrido acético o cloruro de acetilo en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Bencenoetanamina, N-(acetiloxi)-N-etil-alfa-metil-3-(trifluorometil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Formación de óxidos o ácidos carboxílicos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de bencenoetanamina sustituidos.
Aplicaciones Científicas De Investigación
Bencenoetanamina, N-(acetiloxi)-N-etil-alfa-metil-3-(trifluorometil)- tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus propiedades farmacológicas y posibles aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Bencenoetanamina, N-(acetiloxi)-N-etil-alfa-metil-3-(trifluorometil)- implica su interacción con objetivos moleculares específicos. El grupo trifluorometil mejora su lipofilia, lo que facilita su paso a través de las membranas biológicas. Puede interactuar con enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
Bencenoetanamina, N-(acetiloxi)-N-etil-alfa-metil-3-(trifluorometil)- es único debido a la presencia del grupo trifluorometil, que imparte propiedades químicas y físicas distintivas. Esto lo hace más reactivo en ciertas reacciones químicas y potencialmente más efectivo en aplicaciones biológicas en comparación con sus análogos.
Propiedades
Número CAS |
94593-30-3 |
|---|---|
Fórmula molecular |
C14H18F3NO2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] acetate |
InChI |
InChI=1S/C14H18F3NO2/c1-4-18(20-11(3)19)10(2)8-12-6-5-7-13(9-12)14(15,16)17/h5-7,9-10H,4,8H2,1-3H3 |
Clave InChI |
HOIYTQCECNBOHK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


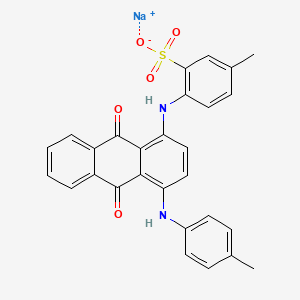
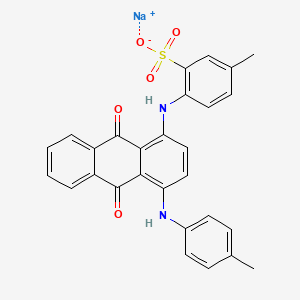
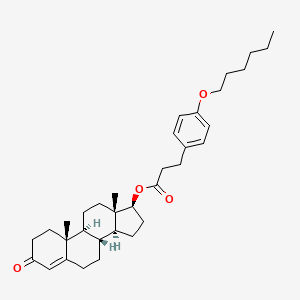
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
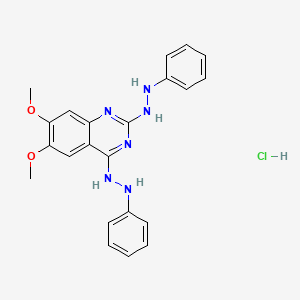
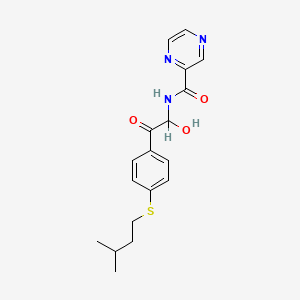

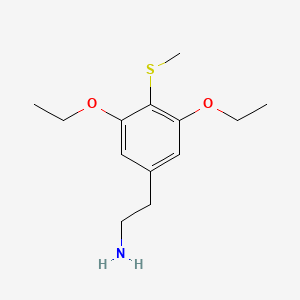

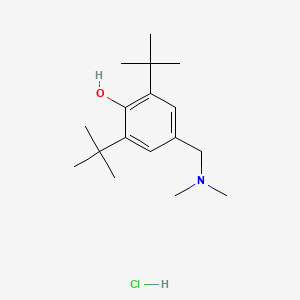


![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
